molecular formula C11H17N5 B11739303 N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1-propyl-1H-pyrazol-4-amine

N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1-propyl-1H-pyrazol-4-amine

Cat. No.: B11739303
M. Wt: 219.29 g/mol
InChI Key: SQELBARJEHRTOQ-UHFFFAOYSA-N
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Description

N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1-propyl-1H-pyrazol-4-amine is a heterocyclic compound containing two pyrazole rings Pyrazoles are five-membered rings with two adjacent nitrogen atoms, known for their versatility in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1-propyl-1H-pyrazol-4-amine typically involves the reaction of 1-methyl-1H-pyrazole-5-carbaldehyde with 1-propyl-1H-pyrazol-4-amine under reductive amination conditions. The reaction is carried out in the presence of a reducing agent such as sodium triacetoxyborohydride in a suitable solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1-propyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Lithium aluminum hydride in tetrahydrofuran at reflux temperature.

    Substitution: Alkyl halides in the presence of a base like sodium hydride in dimethylformamide.

Major Products Formed

Scientific Research Applications

N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1-propyl-1H-pyrazol-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1-propyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-(1-methyl-1H-pyrazol-5-yl)methylamine
  • (1,5-dimethyl-1H-pyrazol-3-yl)methylamine
  • N-[(1,3-Dimethyl-1H-pyrazol-5-yl)methyl]-N-Methylamine

Uniqueness

N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1-propyl-1H-pyrazol-4-amine is unique due to its dual pyrazole structure, which imparts distinct chemical and biological properties. Its specific substitution pattern allows for unique interactions with molecular targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C11H17N5

Molecular Weight

219.29 g/mol

IUPAC Name

N-[(2-methylpyrazol-3-yl)methyl]-1-propylpyrazol-4-amine

InChI

InChI=1S/C11H17N5/c1-3-6-16-9-10(7-14-16)12-8-11-4-5-13-15(11)2/h4-5,7,9,12H,3,6,8H2,1-2H3

InChI Key

SQELBARJEHRTOQ-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C=N1)NCC2=CC=NN2C

Origin of Product

United States

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